Chmfl-egfr-202 is a novel compound recognized for its potent inhibitory effects on the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with various cancers. This compound has garnered attention due to its potential therapeutic applications in treating non-small-cell lung cancer, especially in patients with mutations that confer resistance to conventional therapies.
Chmfl-egfr-202 is classified as an irreversible inhibitor of the EGFR mutant kinase. Its molecular formula is C25H24ClN7O2, and it has a molecular weight of approximately 489.96 g/mol. The compound was developed through a series of synthetic routes and has been characterized in various studies for its efficacy against specific EGFR mutations, including L858R and T790M mutations, which are commonly found in resistant cancer cell lines .
The synthesis of Chmfl-egfr-202 involves multiple steps, including the formation of key intermediates followed by a final coupling reaction. The synthetic route typically employs advanced organic synthesis techniques to ensure high purity and yield. While specific proprietary details are closely held, the general process includes:
Industrial production would likely utilize large-scale organic synthesis processes under stringent conditions to maintain efficacy and stability .
Chmfl-egfr-202 features a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structural data includes:
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N
RVCKMZIQUFKZFD-GOSISDBHSA-N
The compound's structure allows it to adopt a specific conformation that enhances its binding affinity to the EGFR mutant kinase, particularly through covalent interactions with cysteine residues .
Chmfl-egfr-202 undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the conditions applied during these reactions .
Chmfl-egfr-202 exerts its therapeutic effects by irreversibly binding to the mutant EGFR kinase. This binding occurs at the cysteine 797 residue, leading to a distinct "DFG-in-C-helix-out" inactive conformation. This mechanism results in significant antiproliferative effects against cancer cell lines harboring EGFR mutations. Studies have shown that this compound effectively inhibits EGFR-mediated signaling pathways, induces apoptosis, and arrests cell cycle progression in affected cells .
Chmfl-egfr-202 exhibits several notable physical and chemical properties:
Chmfl-egfr-202 has diverse applications in scientific research:
The compound's ability to selectively inhibit mutant forms of EGFR makes it a promising candidate for further development in targeted cancer therapies .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8